Cas no 851883-08-4 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine)

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
- 3,4-DIAMINOPHENYLBORONIC ACID, PINACOL ESTER
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-Benzenediamine
- BM627
- 3,4-Diaminophenylboronic acid pinacol ester
- PubChem22338
- SVUDHDDKOKWBNK-UHFFFAOYSA-N
- BCP22376
- FCH2821469
- OR361094
- AX8212376
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-d
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine (ACI)
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-diamine
- 851883-08-4
- AKOS016004645
- Z2049760863
- D75720
- AS-72019
- SCHEMBL189992
- EN300-6785815
- MFCD09027073
- DTXSID50590380
- J-511130
- CS-0096074
-
- MDL: MFCD09027073
- Inchi: 1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3
- InChI Key: SVUDHDDKOKWBNK-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C(N)C(N)=CC=1
Computed Properties
- Exact Mass: 234.153958g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 1
- Monoisotopic Mass: 234.153958g/mol
- Monoisotopic Mass: 234.153958g/mol
- Topological Polar Surface Area: 70.5Ų
- Heavy Atom Count: 17
- Complexity: 280
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.10
- PSA: 70.50000
- LogP: 2.31260
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Security Information
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6785815-0.1g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 0.1g |
$202.0 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125836-1G |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 1g |
¥ 3,135.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125836-5G |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 5g |
¥ 9,405.00 | 2023-04-13 | |
Enamine | EN300-6785815-5.0g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 5g |
$1779.0 | 2023-05-05 | |
Enamine | EN300-6785815-0.25g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 0.25g |
$289.0 | 2023-05-05 | |
Alichem | A019088833-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 1g |
$800.00 | 2023-08-31 | |
TRC | D416628-25mg |
3,4-Diaminophenylboronic acid, pinacol ester |
851883-08-4 | 25mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-6785815-2.5g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 2.5g |
$1202.0 | 2023-05-05 | |
Enamine | EN300-6785815-10.0g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 10g |
$2638.0 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125836-10G |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
851883-08-4 | 95% | 10g |
¥ 15,675.00 | 2023-04-13 |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Production Method
Production Method 1
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Production Method 5
Production Method 6
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Raw materials
- 4-Bromo-2-nitroaniline
- 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)diborane
- 4-Bromobenzene-1,2-diamine
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Preparation Products
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Comprehensive Guide to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS No. 851883-08-4)
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS No. 851883-08-4) is a specialized boron-containing compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique dioxaborolane structure and diamine functionality make it a versatile intermediate for constructing complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers.
The growing interest in boronic acid derivatives and their applications in drug discovery has propelled the demand for compounds like 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Users often search for "boron-based catalysts" or "amine-functionalized arylboronates," highlighting its relevance in modern synthetic chemistry. This compound’s stability under ambient conditions and compatibility with diverse reaction conditions further enhance its appeal.
In pharmaceutical contexts, CAS No. 851883-08-4 is explored for its potential in designing targeted therapies and bioconjugation. Researchers frequently inquire about "boron in medicinal chemistry" or "diamine-based linker molecules," reflecting its role in developing proteolysis-targeting chimeras (PROTACs) and other advanced therapeutics. Its electron-rich aromatic system also makes it valuable for fluorescent probes and sensor materials.
From a material science perspective, this compound’s tetramethyl-dioxaborolane group offers advantages in polymer modification and OLED fabrication. Searches like "boronate esters in materials" or "high-performance organic electronics" align with its utility in creating thermally stable and light-emitting components. Its chemo- and regioselectivity further supports precise molecular engineering.
Quality and handling of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are critical considerations. FAQs such as "storage conditions for boronates" or "purification methods for diamine derivatives" underscore the need for proper anhydrous storage and inert atmosphere protocols to maintain its reactivity. Analytical techniques like HPLC and NMR are commonly employed to verify purity.
In summary, CAS No. 851883-08-4 bridges multiple disciplines, from catalysis to biomaterials. Its adaptability to green chemistry trends (e.g., "solvent-free boron reactions") and compatibility with automated synthesis platforms position it as a future-forward reagent. Continued research into its structure-activity relationships will likely expand its applications further.
851883-08-4 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine) Related Products
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